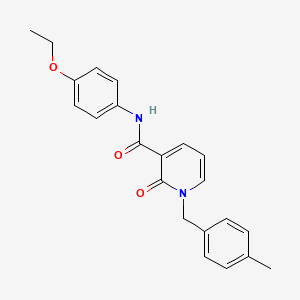

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 4-ethoxyphenyl carboxamide group and a 4-methylbenzyl moiety. This structure places it within a broader class of dihydropyridine derivatives, which are notable for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-3-27-19-12-10-18(11-13-19)23-21(25)20-5-4-14-24(22(20)26)15-17-8-6-16(2)7-9-17/h4-14H,3,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHANFNLISINBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-ethoxyaniline with 4-methylbenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active dihydropyridine derivatives. Below is a detailed comparison based on substituent variations, biological activities, and pharmacokinetic properties.

Structural Analogs in Kinase Inhibition

BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) :

- Key Differences: The target compound substitutes the 4-fluorophenyl and 2-amino-3-chloropyridin-4-yloxy groups in BMS-777607 with a 4-methylbenzyl and 4-ethoxyphenyl group. The absence of a fluorine atom in the benzyl group may reduce electronegativity and alter binding affinity.

- Activity: BMS-777607 is a selective Met kinase inhibitor with oral efficacy in tumor models.

Antimicrobial/Antiviral Derivatives

4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11) :

- Key Differences: Replaces the dihydropyridine core with an indole scaffold and substitutes the carboxamide with a sulfonamide group.

- Activity : Compound 11 shows broad-spectrum antimicrobial effects, whereas the carboxamide group in the target compound may shift activity toward eukaryotic targets (e.g., kinases) due to altered solubility and receptor interactions .

Pharmacokinetic Considerations

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide :

- Key Differences :

- Features a biphenyl group instead of the 4-methylbenzyl and 4-ethoxyphenyl substituents.

- The biphenyl moiety increases molecular weight (MW = 369.8 vs. ~380 for the target compound) and lipophilicity (clogP ≈ 4.5 vs. ~3.8).

- Implications : The target compound’s 4-ethoxyphenyl group may improve metabolic stability compared to the chlorine-substituted biphenyl, which could be prone to oxidative degradation .

Substituent Effects on Bioactivity

DM-20 (N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide) :

- Key Differences :

- Incorporates a trifluoromethylbenzyl group and a pyrrole-carboxamide chain.

- The trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance.

- Activity : DM-20’s trifluoromethyl group likely confers stronger receptor-binding affinity compared to the target compound’s 4-methylbenzyl group, though at the cost of increased synthetic complexity .

Critical Analysis of Substituent Impact

- 4-Ethoxyphenyl Group : Enhances solubility compared to halogenated analogs (e.g., BMS-777607’s 4-fluorophenyl) due to the ethoxy group’s moderate polarity.

- 4-Methylbenzyl vs. Trifluoromethylbenzyl : The methyl group offers a balance between lipophilicity and metabolic stability, whereas trifluoromethyl groups improve target affinity but increase toxicity risks.

- Carboxamide vs.

Biological Activity

N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives. This class of compounds has been widely studied for their potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of Met kinase, which is implicated in various cancers. The modulation of kinase activity can lead to reduced tumor growth and improved therapeutic outcomes .

- Antitumor Effects : Research indicates that related dihydropyridine derivatives exhibit significant antitumor properties. For instance, one study demonstrated complete tumor stasis in a gastric carcinoma xenograft model following oral administration of a similar compound .

- Epigenetic Modulation : Some dihydropyridine derivatives have shown the ability to influence epigenetic regulators such as EZH2, which plays a crucial role in transcriptional silencing and is associated with poor prognosis in malignancies .

Research Findings

Recent studies have highlighted the promising biological activities of N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:

Antitumor Activity

A notable study focused on the antitumor efficacy of a closely related compound in a xenograft model. The compound was administered at a dosage of 160 mg/kg twice daily, resulting in robust antitumor effects . This suggests that N-(4-ethoxyphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit similar efficacy.

Pharmacokinetic Properties

The pharmacokinetic profile is crucial for assessing the viability of any therapeutic agent. The compound's solubility and stability are essential for its bioavailability and effectiveness in clinical settings. Improvements in aqueous solubility have been noted with modifications to the chemical structure, enhancing its potential for further development .

Case Studies

Several case studies have documented the effects of dihydropyridine derivatives on cancer models:

- GTL-16 Gastric Carcinoma Model : In this study, an analogue demonstrated complete tumor stasis, indicating strong antitumor activity attributed to kinase inhibition .

- Karpas-422 Xenograft Model : Another analogue showed significant tumor reduction and was advanced into Phase I clinical trials due to its favorable safety profile and efficacy .

Data Table: Biological Activities of Dihydropyridine Derivatives

| Compound Name | Activity Type | Model Used | Dosage | Outcome |

|---|---|---|---|---|

| Analogue 10 | Antitumor | GTL-16 | 160 mg/kg BID | Complete tumor stasis |

| CPI-1205 | Antitumor | Karpas-422 | 160 mg/kg BID | Significant tumor reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.